(5Z)-3-{[(3-bromophenyl)amino]methyl}-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-[(2-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is substituted with a 3-bromophenyl group and a 2-methoxyphenyl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-[(2-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 3-bromobenzylamine with 2-methoxybenzaldehyde in the presence of a thiazolidine-2,4-dione derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-[(2-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
(5Z)-3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-[(2-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-[(2-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with similar core structures, known for their antidiabetic properties.
Benzylamine Derivatives: Compounds with similar substituents on the benzylamine moiety.
Uniqueness
(5Z)-3-{[(3-BROMOPHENYL)AMINO]METHYL}-5-[(2-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to the specific combination of substituents on the thiazolidine-2,4-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H15BrN2O3S |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
(5Z)-3-[(3-bromoanilino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H15BrN2O3S/c1-24-15-8-3-2-5-12(15)9-16-17(22)21(18(23)25-16)11-20-14-7-4-6-13(19)10-14/h2-10,20H,11H2,1H3/b16-9- |
InChI Key |
BDDADOZCAVHZKE-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CNC3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CNC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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